

A Comparative Guide to Glucosylceramide Synthase Inhibitors: Venglustat, Eliglustat, and Miglustat

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Compound of Interest

Compound Name: *Ibiglustat succinate*

Cat. No.: *B12419537*

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An important clarification regarding the nomenclature: "**Ibiglustat succinate**" and "Venglustat" refer to the same investigational molecule. This guide will use the name Venglustat and provide a comparative efficacy analysis against other therapeutic alternatives in the same drug class.

This guide offers a detailed comparison of Venglustat, an investigational substrate reduction therapy, with two other glucosylceramide synthase (GCS) inhibitors, Eliglustat and Miglustat. The focus is on their respective mechanisms of action, clinical efficacy in lysosomal storage disorders, and the experimental designs of pivotal studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Substrate Reduction Therapy

Venglustat, Eliglustat, and Miglustat are all small molecule inhibitors of glucosylceramide synthase (GCS).^{[1][2][3]} This enzyme is pivotal in the synthesis of glycosphingolipids.^{[1][2]} In several lysosomal storage disorders, such as Gaucher and Fabry disease, genetic defects lead to the deficiency of enzymes responsible for breaking down these lipids, resulting in their toxic accumulation. By inhibiting GCS, these drugs reduce the production of glucosylceramide (GlcCer), the precursor for these complex lipids. This "substrate reduction" approach aims to rebalance the synthesis and degradation pathways, thereby alleviating the cellular pathology. A key distinction among these inhibitors is their ability to cross the blood-brain barrier; Venglustat is a brain-penetrant GCS inhibitor, whereas Eliglustat and Miglustat have limited penetration.

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Efficacy in Gaucher Disease

Gaucher disease is characterized by the accumulation of glucosylceramide. Venglustat is under investigation for neuronopathic Gaucher disease (Type 3), while Eliglustat and Miglustat are approved for Type 1.

Venglustat in Gaucher Disease Type 3 (GD3)

The LEAP trial (NCT02843035) was a Phase 2, open-label study evaluating the safety, tolerability, and efficacy of 15 mg once-daily oral Venglustat in combination with enzyme replacement therapy (imiglucerase) in 11 adults with GD3.

Key Efficacy Data from the LEAP Trial (1-year results):

Parameter	Baseline (Mean \pm SD or Median [IQR])	Change at 1 Year
Plasma Glucosylceramide	-	78% decrease (median)
CSF Glucosylceramide	-	81% decrease (median)
Plasma Glucosylsphingosine	-	56% decrease (median)
CSF Glucosylsphingosine	-	70% decrease (median)
Modified SARA Score	2.68 \pm 1.54	-1.14 (mean change)

Eliglustat in Gaucher Disease Type 1 (GD1)

The ENGAGE trial (NCT00891202) was a Phase 3, randomized, double-blind, placebo-controlled study of Eliglustat in 40 treatment-naïve adults with GD1.

Key Efficacy Data from the ENGAGE Trial (4.5-year results):

Parameter	Baseline (Mean)	Change at 4.5 Years (Mean)
Spleen Volume (MN)	17.1	-66%
Liver Volume (MN)	1.5	-23%
Hemoglobin (g/dL)	11.9	+1.4
Platelet Count ($\times 10^9/L$)	67.6	+87%

Miglustat in Gaucher Disease

A 24-month, Phase 2, open-label, randomized, controlled trial evaluated Miglustat with ERT in 30 patients with GD3. While no significant neurological benefits were observed, there were improvements in systemic disease. In GD1, a 12-month open-label study in 28 adults showed improvements in organ volumes and hematological markers.

Key Efficacy Data from Miglustat Trials:

Indication	Trial Design	Key Outcomes
GD3	Phase 2, randomized, controlled	No significant neurological improvement; stable organ volumes and hematology; improved pulmonary function.
GD1	Open-label, uncontrolled	19% decrease in spleen volume, 12% decrease in liver volume, and slight improvements in hemoglobin and platelet counts at 12 months.

Efficacy in Fabry Disease

Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3). Venglustat is being investigated as a treatment for this condition.

Venglustat in Fabry Disease

A Phase 2a open-label study (NCT02228460) and its extension (NCT02489344) evaluated 15 mg once-daily oral Venglustat in 11 treatment-naïve adult males with classic Fabry disease.

Key Efficacy Data from the Venglustat Phase 2a Fabry Disease Trial (3-year results):

Parameter	Change at 26 Weeks (Mean ± SD)	Change at 156 Weeks (Mean ± SD)
GL-3 Inclusions in Skin Capillaries (Volume Fraction)	-0.06 ± 0.03	-0.12 ± 0.04
Plasma GL-3	-	Progressive reduction
Plasma Globotriaosylsphingosine	-	Progressive reduction

The study showed no biochemical or histological indications of disease progression over the 3-year follow-up.

Experimental Protocols

Venglustat LEAP Trial (GD3) Workflow

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Protocol Summary: The LEAP trial was a Phase 2, open-label study involving 11 adult patients with Gaucher Disease Type 3 who were already on a stable maintenance dose of imiglucerase (enzyme replacement therapy). Participants received 15 mg of Venglustat orally once daily for one year in addition to their ongoing ERT. The primary endpoints focused on the safety and tolerability of Venglustat, and the change in glucosylceramide and glucosylsphingosine concentrations in the cerebrospinal fluid (CSF) from baseline to weeks 26 and 52.

Eliglustat ENGAGE Trial (GD1) Workflow

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Protocol Summary: The ENGAGE trial was a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 40 treatment-naïve adults with Gaucher Disease Type 1. Patients were randomized to receive either Eliglustat or a placebo for a 9-month primary analysis period. Following this, all patients could enter an open-label extension phase where they all received Eliglustat. The primary endpoint was the percent change in spleen volume from baseline after 9 months. Secondary endpoints included changes in liver volume, platelet count, and hemoglobin levels.

Summary and Conclusion

Venglustat, Eliglustat, and Miglustat all function as substrate reduction therapies by inhibiting glucosylceramide synthase. Venglustat, being brain-penetrant, holds promise for the neurological manifestations of lysosomal storage disorders like Gaucher disease type 3, a key differentiator from Eliglustat and Miglustat. Clinical data for Venglustat in GD3 and Fabry

disease show encouraging reductions in key disease biomarkers. Eliglustat has demonstrated robust and sustained efficacy in improving hematological and visceral parameters in Gaucher disease type 1. Miglustat has shown modest efficacy in GD1 and limited benefit for the neurological aspects of GD3. The choice of a GCS inhibitor will likely depend on the specific disease, the presence of neurological involvement, and the individual patient's metabolic profile. Further data from ongoing and future clinical trials will be crucial in fully defining the therapeutic position of Venglustat relative to other available and emerging treatments.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 3. Miglustat Mechanism of Action in Substrate Reduction Therapy - Vonage Pharma [vonagepharma.com]
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